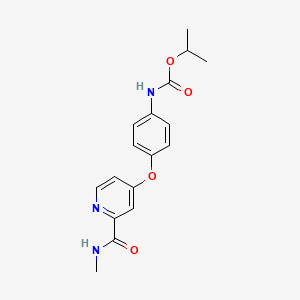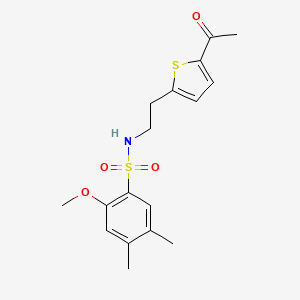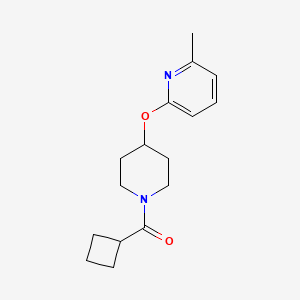
4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide, also known as BCSB, is a sulfonamide compound that has been extensively studied for its potential use in medicinal chemistry. This compound has shown promising results in various scientific research applications due to its unique chemical structure and mechanism of action.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in various cancer cells. CA IX plays a crucial role in regulating the pH of the tumor microenvironment, and its inhibition can lead to a decrease in tumor growth and metastasis. 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply. 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide has been found to have low toxicity levels in normal cells, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide in lab experiments is its high potency and selectivity towards CA IX. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide.
Zukünftige Richtungen
Future research on 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide could focus on its potential use in combination with other anticancer agents to enhance its efficacy. Additionally, studies could investigate the use of 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide in other diseases such as diabetes and osteoporosis, where CA IX has been implicated in disease progression. Further optimization of 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide's chemical structure could also lead to the development of more potent and selective compounds for therapeutic use.
Synthesemethoden
The synthesis of 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide involves the reaction of 4-bromoaniline with 3-chloro-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain pure 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide has been widely used in scientific research for its potential use as an anticancer agent. Studies have shown that 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
Eigenschaften
IUPAC Name |
4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2S/c1-9-2-5-11(8-13(9)15)16-19(17,18)12-6-3-10(14)4-7-12/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHPHYJEPPHVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2659383.png)

![2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2659386.png)
![1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2659387.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2659390.png)


![N-(3,5-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2659394.png)



![3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2659403.png)
![7-Benzyl-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2659404.png)